molecular formula C9H7IN2 B1300164 4-Iodoisoquinolin-1-amine CAS No. 55270-28-5

4-Iodoisoquinolin-1-amine

Cat. No. B1300164
CAS RN: 55270-28-5
M. Wt: 270.07 g/mol
InChI Key: JEXQHFHWSRCHPV-UHFFFAOYSA-N
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Description

4-Iodoisoquinolin-1-amine is a chemical compound that is part of the isoquinoline family, which is known for its significance in medicinal chemistry due to its presence in various biologically active molecules. The iodine substituent at the 4-position of the isoquinoline ring system adds to the reactivity of the molecule, making it a valuable intermediate for further chemical transformations. The presence of the amine group at the 1-position allows for additional functionalization and the formation of various derivatives with potential biological activities.

Synthesis Analysis

The synthesis of isoquinoline derivatives, including those with iodine substituents, has been the subject of various research efforts. For instance, the synthesis of 4-Iodoisoquinolin-1(2H)-ones, which are closely related to 4-Iodoisoquinolin-1-amine, has been achieved through a Rh2(II,II)-catalyzed reaction of isoquinolinium iodide salts under mild conditions, demonstrating good to excellent yields . This method provides a key intermediate for the synthesis of biologically active compounds such as the CRTH2 antagonist CRA-680. Additionally, the synthesis of 4-aminoquinoline derivatives has been reported, where the reaction of 4-chloro-7-substituted-quinolines with mono/dialkyl amines leads to the formation of the desired products, which were then evaluated for their cytotoxic effects on human breast tumor cell lines .

Molecular Structure Analysis

The molecular structure of 4-Iodoisoquinolin-1-amine is characterized by the presence of an isoquinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. The iodine atom at the 4-position and the amine group at the 1-position are key functional groups that influence the chemical behavior of the molecule. The solid-state fluorescence of certain 1-aminoisoquinoline derivatives has been attributed to their twisted molecular conformations and loose stacking arrangements, as indicated by crystal structural analyses .

Chemical Reactions Analysis

4-Iodoisoquinolin-1-amine can undergo various chemical reactions due to its reactive sites. The iodine substituent can participate in cross-coupling reactions, which are valuable in the synthesis of complex organic molecules. The amine group can be acylated, alkylated, or can engage in the formation of amide bonds, expanding the chemical diversity of the isoquinoline scaffold. For example, the synthesis of 1,3-dioxoisoindoline-4-aminoquinolines involves coupling via amide linkers, demonstrating the versatility of the aminoquinoline structure in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Iodoisoquinolin-1-amine are influenced by its molecular structure. The presence of the iodine atom contributes to the molecule's relatively high molecular weight and may affect its boiling and melting points. The amine group can engage in hydrogen bonding, which can influence the compound's solubility in various solvents. The fluorescence properties of related 1-aminoisoquinoline derivatives suggest that 4-Iodoisoquinolin-1-amine may also exhibit interesting photophysical properties, which could be explored for applications in fluorescent materials .

Scientific Research Applications

1. Transition-metal-free synthesis of 4-amino isoquinolin-1(2H)-ones

  • Summary of Application: This research presents a facile and transition-metal-free method for the synthesis of 4-amino isoquinolin-1(2H)-ones .
  • Methods of Application: Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1(2H)-ones .
  • Results: The reaction can be easily scaled up and the product can be transformed to isoquinoline derivatives efficiently .

2. Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives

  • Summary of Application: This research presents a facile synthetic method to access 4-amino-isoquinolin-1(2H)-one and oxazole derivatives .
  • Methods of Application: The reaction of N-(pivaloyloxy)-amides with ynamides produced 4-amino-isoquinolin-1(2H)-ones in good yields in the presence of Cp*Rh(III) catalyst through a C–H bond functionalization .
  • Results: This protocol features good functional group tolerance and excellent regioselectivity .

3. Transition-metal-free synthesis of 4-amino isoquinolin-1(2H)-ones

  • Summary of Application: This research presents a facile and transition-metal-free method for the synthesis of 4-amino isoquinolin-1(2H)-ones .
  • Methods of Application: Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1 (2 H )-ones .
  • Results: The reaction can be easily scaled up and the product can be transformed to isoquinoline derivatives efficiently .

4. Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives

  • Summary of Application: This research presents a facile synthetic method to access 4-amino-isoquinolin-1(2H)-one and oxazole derivatives .
  • Methods of Application: The reaction of N-(pivaloyloxy)-amides with ynamides produced 4-amino-isoquinolin-1(2H)-ones in good yields in the presence of Cp*Rh(III) catalyst through a C–H bond functionalization .
  • Results: This protocol features good functional group tolerance and excellent regioselectivity .

3. Transition-metal-free synthesis of 4-amino isoquinolin-1(2H)-ones

  • Summary of Application: This research presents a facile and transition-metal-free method for the synthesis of 4-amino isoquinolin-1(2H)-ones .
  • Methods of Application: Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1 (2 H )-ones .
  • Results: The reaction can be easily scaled up and the product can be transformed to isoquinoline derivatives efficiently .

4. Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives

  • Summary of Application: This research presents a facile synthetic method to access 4-amino-isoquinolin-1(2H)-one and oxazole derivatives .
  • Methods of Application: The reaction of N-(pivaloyloxy)-amides with ynamides produced 4-amino-isoquinolin-1(2H)-ones in good yields in the presence of Cp*Rh(III) catalyst through a C–H bond functionalization .
  • Results: This protocol features good functional group tolerance and excellent regioselectivity .

Safety And Hazards

The safety information for 4-Iodoisoquinolin-1-amine includes hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is recommended to refer to the MSDS for detailed safety and handling information .

Future Directions

The future directions for 4-Iodoisoquinolin-1-amine could involve its potential use in the development of new antipsychotics . The TAAR-1 modulators, including 4-Iodoisoquinolin-1-amine, are under active study as treatments for schizophrenia .

properties

IUPAC Name

4-iodoisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXQHFHWSRCHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348842
Record name 4-iodoisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodoisoquinolin-1-amine

CAS RN

55270-28-5
Record name 4-iodoisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YX Tang, SY Zhuang, JY Liu, Y Zhou… - Organic Chemistry …, 2023 - pubs.rsc.org
… be iodinated to 4-iodoisoquinolin-1-amine (2aa) in moderate yields regardless of whether Fe 2 (SO 4 ) 3 was present or not (Scheme 4b). Next, when 4-iodoisoquinolin-1-amine (2aa) …
Number of citations: 0 pubs.rsc.org

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